molecular formula C7H6N4O B12863785 [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide

[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide

Cat. No.: B12863785
M. Wt: 162.15 g/mol
InChI Key: GPDPZIAAHSPAMB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazole and pyridine rings, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the compound under solvent-free conditions or in ethanol as a green solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and sustainable methodologies, such as microwave irradiation and green solvents, suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammatory and proliferative processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is unique due to its specific combination of triazole and pyridine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to act as an inhibitor for multiple enzymes and receptors sets it apart from other similar compounds.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-7-carboxamide

InChI

InChI=1S/C7H6N4O/c8-7(12)5-1-2-11-4-9-10-6(11)3-5/h1-4H,(H2,8,12)

InChI Key

GPDPZIAAHSPAMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C=C1C(=O)N

Origin of Product

United States

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